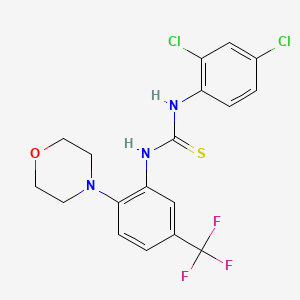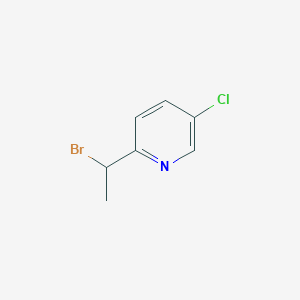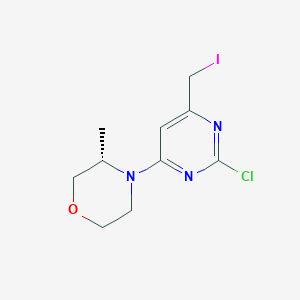![molecular formula C26H27ClN4O3 B2712090 1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone CAS No. 1326936-02-0](/img/structure/B2712090.png)
1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone” is a complex organic compound . It contains a quinoline nucleus, which is present in numerous biological compounds . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of such compounds often involves the use of morpholine derivatives . Morpholine is a common moiety in drug discovery, and its chemical modification can result in improved therapeutic effects .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a quinoline core, a morpholine moiety, and a piperazine ring . The exact structure would depend on the specific synthetic route and the conditions under which the compound was synthesized.
Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to exhibit a wide range of biological activities . They can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
Scientific Research Applications
Synthesis and Characterization
A significant body of research has focused on the synthesis and characterization of derivatives and complexes involving 1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone. Studies have developed efficient methods for synthesizing novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis, emphasizing the structural diversity and potential applications of these compounds in various fields, including medicinal chemistry and material science (Bhat et al., 2018). Additionally, research has led to the discovery of new substituted phenylpiperazines through electrochemical synthesis, offering an environmentally friendly and reagent-less method for generating phenylpiperazine derivatives in high yields (Nematollahi & Amani, 2011).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of compounds related to this compound have been explored. Notably, novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, showcasing their potential as antitubercular agents with low cytotoxicity profiles (Marvadi et al., 2019). Similarly, quinazoline derivatives were synthesized and exhibited significant antifungal and antibacterial activities, further emphasizing the wide-ranging applications of these compounds in addressing infectious diseases (Patel et al., 2007).
Antioxidant and Anti-Diabetic Activities
Research on novel chloroquinoline derivatives has highlighted their promising antioxidant and anti-diabetic properties. These compounds were found to exhibit significant antioxidant activity, potentially offering a new approach to managing high glucose levels and diabetes (Murugavel et al., 2017). Such studies underscore the therapeutic potential of chloroquinoline and related derivatives in chronic disease management.
Anti-Inflammatory and Analgesic Activities
The anti-inflammatory and analgesic activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative have been demonstrated through both in-vitro and in-vivo models. This compound showed significant inhibition of nitric oxide release in murine macrophage models and exhibited profound peripheral and central analgesic effects in mouse models, suggesting its potential as an effective treatment for inflammation and pain (Aboutabl et al., 2020).
Future Directions
properties
IUPAC Name |
1-[4-[4-[6-chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O3/c1-18(32)19-2-5-21(6-3-19)29-8-10-30(11-9-29)25-22-16-20(27)4-7-24(22)28-17-23(25)26(33)31-12-14-34-15-13-31/h2-7,16-17H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYLNLNLRAYMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-[methyl(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2712009.png)

![3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2712012.png)
![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B2712014.png)
![2,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2712015.png)


![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)thio]-1H-indole](/img/structure/B2712025.png)
![3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine](/img/structure/B2712027.png)

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2712029.png)
![N-(3-chloro-4-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2712030.png)